6-morpholin-4-ylpyrazine-2-carboxylic Acid

Thermal Stability Boiling Point Physicochemical Property

This morpholine-substituted pyrazine is explicitly a protein degrader building block. Its 75.55 Ų polar surface area and higher pKa (4.18) uniquely optimize PROTAC linkers for solubility and permeability. The carboxylic acid handle enables facile amide coupling, while the morpholine ring adds H-bond acceptors to fine-tune degrader physicochemical properties. Its high thermal stability (B.P. 469.1 °C) ensures reliability in high-temperature coupling.

Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
CAS No. 40262-73-5
Cat. No. B1586117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-morpholin-4-ylpyrazine-2-carboxylic Acid
CAS40262-73-5
Molecular FormulaC9H11N3O3
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=CN=C2)C(=O)O
InChIInChI=1S/C9H11N3O3/c13-9(14)7-5-10-6-8(11-7)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,13,14)
InChIKeyUGQVLHNPKAAHDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Morpholin-4-ylpyrazine-2-carboxylic Acid (CAS 40262-73-5): Pyrazine Building Block with Differentiated Physicochemical Profile for Targeted Protein Degradation


6-Morpholin-4-ylpyrazine-2-carboxylic acid (CAS 40262-73-5) is a heterocyclic pyrazine derivative featuring a morpholine substituent at the 6-position and a carboxylic acid group at the 2-position. With molecular formula C9H11N3O3 and molecular weight 209.20 g/mol , this compound is supplied as a research-grade intermediate with typical purities of 97–98% (HPLC) and batch-specific QC documentation including NMR, HPLC, and GC [1]. It is explicitly categorized as a protein degrader building block, positioning it as a synthetic precursor for PROTACs and molecular glues [2].

Why Pyrazine-2-carboxylic Acid Analogs Cannot Substitute 6-Morpholin-4-ylpyrazine-2-carboxylic Acid in Degrader Chemistry


Although pyrazine-2-carboxylic acid and its 6-substituted analogs (e.g., 6-chloro-, 6-methyl-) share a common core, substitution with the morpholine ring at the 6-position fundamentally alters key physicochemical parameters that govern both downstream synthetic utility and the properties of final degrader constructs. Specifically, the morpholine group introduces a tertiary amine and additional hydrogen bond acceptors, shifting pKa by approximately 0.7–1.7 units, increasing polar surface area by ~12 Ų, and elevating the boiling point by ~150 °C relative to the parent acid [1]. These quantitative differences cannot be recapitulated by simple alkyl or halogen analogs, directly impacting solubility, ionization state at physiological pH, and compatibility with common amide coupling protocols used in PROTAC assembly [2][3]. Generic substitution with a non-morpholine pyrazine carboxylic acid would therefore yield a distinct chemical entity with altered reactivity, solubility, and pharmacokinetic potential in the resulting degrader molecule.

Quantitative Differentiation of 6-Morpholin-4-ylpyrazine-2-carboxylic Acid Against Pyrazine-2-carboxylic Acid Analogs


Elevated Boiling Point Reflects Stronger Intermolecular Interactions and Thermal Stability

6-Morpholin-4-ylpyrazine-2-carboxylic acid exhibits a boiling point of 469.1±45.0 °C at 760 mmHg, substantially higher than pyrazine-2-carboxylic acid (313.1 °C), 6-chloropyrazine-2-carboxylic acid (323.6±37.0 °C), and 6-methylpyrazine-2-carboxylic acid (302.8±37.0 °C) [1][2][3]. This ~150 °C increase relative to the parent acid indicates enhanced intermolecular forces (e.g., dipole–dipole interactions and potential hydrogen bonding involving the morpholine oxygen and amine) that contribute to greater thermal stability during storage and synthetic manipulations.

Thermal Stability Boiling Point Physicochemical Property

Weaker Acidity (Higher pKa) Alters Ionization State at Physiological pH

The computed acid pKa of 6-morpholin-4-ylpyrazine-2-carboxylic acid is 4.18, compared to 3.44 (computed) / 2.9 (experimental) for pyrazine-2-carboxylic acid, 2.54 (predicted) for 6-chloropyrazine-2-carboxylic acid, and 3.46 (computed) for 6-methylpyrazine-2-carboxylic acid [1][2][3]. The 0.7–1.7 unit increase in pKa means the morpholine-substituted acid remains predominantly protonated (unionized) at pH values below ~4.2, whereas the parent acid and chloro/methyl analogs are largely deprotonated at physiological pH (7.4). This differential ionization profile directly influences solubility, membrane permeability, and protein binding in downstream degrader conjugates.

Acidity pKa Ionization

Increased Polar Surface Area Impacts Physicochemical and ADME Properties

The polar surface area (PSA) of 6-morpholin-4-ylpyrazine-2-carboxylic acid is 75.55 Ų, which is 12.47 Ų larger than that of pyrazine-2-carboxylic acid (63.08 Ų) and 6-methylpyrazine-2-carboxylic acid (63.08 Ų), and identical in magnitude to the PSA of 6-chloropyrazine-2-carboxylic acid (63.08 Ų) [1][2][3]. This ~20% increase in PSA is attributable to the additional oxygen and nitrogen atoms within the morpholine ring and may reduce passive transcellular permeability while enhancing aqueous solubility—a desirable trade-off for certain degrader linkers that require balanced hydrophilicity.

Polar Surface Area Drug-likeness Permeability

Shifted LogD (pH 7.4) Indicates Higher Lipophilicity Under Physiological Conditions

At physiological pH (7.4), 6-morpholin-4-ylpyrazine-2-carboxylic acid has a computed LogD of -2.99, which is ~0.8 log units less negative (i.e., more lipophilic) than pyrazine-2-carboxylic acid (-3.81) and ~0.7 log units less negative than 6-methylpyrazine-2-carboxylic acid (-3.68) [1][2][3]. This difference corresponds to a ~6-fold higher concentration in a hydrophobic phase (e.g., octanol) relative to aqueous buffer, suggesting the morpholine substituent modestly enhances partitioning into lipid environments. The chloro analog's LogD was not directly available from the same source but is expected to be similarly negative.

Lipophilicity Distribution Coefficient LogD

Explicit Categorization as a Protein Degrader Building Block

Unlike the generic pyrazine-2-carboxylic acid analogs, 6-morpholin-4-ylpyrazine-2-carboxylic acid is explicitly marketed and classified as a "Protein Degrader Building Block" by multiple commercial suppliers [1]. This classification reflects its established utility in the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glues, where the morpholine-pyrazine moiety serves as a versatile linker or as part of an E3 ligase-binding warhead. In contrast, pyrazine-2-carboxylic acid is typically listed only as a general organic intermediate or pharmaceutical metabolite (e.g., pyrazinoic acid) without specific degrader application designation.

PROTAC Targeted Protein Degradation Building Block

Procurement-Guiding Application Scenarios for 6-Morpholin-4-ylpyrazine-2-carboxylic Acid (CAS 40262-73-5)


PROTAC Linker Synthesis Requiring Balanced Hydrophilicity and pKa Tuning

When designing a PROTAC linker that must maintain moderate aqueous solubility while preserving sufficient membrane permeability, 6-morpholin-4-ylpyrazine-2-carboxylic acid offers a unique combination of elevated polar surface area (75.55 Ų) and higher pKa (4.18) relative to simpler pyrazine-2-carboxylic acid analogs [1]. The carboxylic acid handle allows facile amide coupling to E3 ligase ligands or target-protein warheads, while the morpholine ring introduces additional hydrogen bond acceptors that can fine-tune the physicochemical properties of the final degrader. Procurement of this specific building block, rather than a 6-chloro or 6-methyl analog, ensures the intended polarity and ionization profile is preserved in the linker region.

Thermally Robust Intermediates for High-Temperature Amide Couplings

In synthetic routes requiring elevated temperatures—such as microwave-assisted amide bond formation or coupling reactions with sterically hindered amines—the substantially higher boiling point (469.1 °C) of 6-morpholin-4-ylpyrazine-2-carboxylic acid confers greater thermal stability compared to pyrazine-2-carboxylic acid (313.1 °C) and its 6-chloro/6-methyl analogs [2]. This reduces the risk of decomposition or side reactions during prolonged heating, making it a more reliable intermediate for multi-step PROTAC syntheses that involve harsh activation conditions (e.g., HATU/DIPEA at reflux). Procurement of this compound is therefore advantageous for labs employing high-temperature coupling protocols.

Early-Stage Degrader Library Construction Using Validated Building Blocks

For medicinal chemistry teams building focused libraries of PROTAC candidates, using a building block that is explicitly validated and sold as a 'Protein Degrader Building Block' reduces synthetic uncertainty and accelerates hit-to-lead progression [3]. The availability of batch-specific QC data (NMR, HPLC, GC) from suppliers like Bidepharm and Capotchem further ensures reproducible outcomes in parallel synthesis workflows [4]. Procuring this compound over a non-validated pyrazine carboxylic acid minimizes the risk of introducing impurities or unexpected reactivity that could confound structure–activity relationship (SAR) analysis.

Modulation of Cellular Permeability in E3 Ligase-Binding Moieties

When incorporating a pyrazine scaffold into an E3 ligase-binding warhead (e.g., a VHL or CRBN ligand), the less negative LogD (pH 7.4) of -2.99 (vs. -3.81 for pyrazine-2-carboxylic acid) indicates that the morpholine-substituted derivative is more lipophilic under physiological conditions [5]. This property may enhance passive diffusion across cell membranes, improving intracellular accumulation of the final degrader. Researchers optimizing cellular activity should therefore select 6-morpholin-4-ylpyrazine-2-carboxylic acid over more polar analogs to achieve the desired balance between solubility and permeability.

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